4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

4-[5-(3-羟基苯基)-2-噻吩基)-2-甲基]苯酚的合成通常涉及以下步骤:

工业生产方法

该化合物的工业生产方法尚未得到很好的记载,但它们可能会涉及类似的合成路线,并针对大规模生产进行优化。这可能包括使用连续流动反应器和自动化纯化系统来提高产率和纯度。

化学反应分析

反应类型

4-[5-(3-羟基苯基)-2-噻吩基)-2-甲基]苯酚会发生各种化学反应,包括:

常用试剂和条件

氧化: 酸性或中性条件下的高锰酸钾(KMnO4).

还原: 甲醇或乙醇中的硼氢化钠(NaBH4).

取代: 酸性条件下的亲电试剂如溴(Br2)或硝酸(HNO3).

主要产物

氧化: 醌.

还原: 氢醌.

取代: 原始化合物的卤代或硝化衍生物.

科学研究应用

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds with similar structures to 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol exhibit antioxidant properties. These properties are critical for developing drugs aimed at combating oxidative stress-related diseases, including cancer and neurodegenerative disorders. A study highlighted the role of phenolic compounds in reducing oxidative damage in cellular models, suggesting potential therapeutic applications of this compound in antioxidant formulations .

Anti-inflammatory Properties

The compound's structure suggests it may possess anti-inflammatory effects similar to other thiophenes. Thiophene derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, which are involved in various chronic inflammatory conditions. This opens avenues for developing new anti-inflammatory drugs based on this compound .

Materials Science

Polymer Chemistry

this compound can be utilized in synthesizing advanced materials such as polymers with enhanced thermal stability and mechanical properties. The incorporation of thiophene units into polymer matrices has been shown to improve the material's electrical conductivity and thermal properties, making them suitable for electronic applications .

Adhesive Applications

Due to its catecholic structure, this compound can be employed in developing bioadhesives. Catechol-based adhesives are known for their strong adhesion under aqueous conditions, making them ideal for biomedical applications where moisture is present. Research on catechol-functionalized polymers indicates their effectiveness in forming durable bonds with biological tissues .

Environmental Science

Pollutant Removal

The compound's potential in environmental applications is notable, particularly in the removal of heavy metals and organic pollutants from wastewater. Thiophenes have been investigated for their ability to chelate heavy metals, which could lead to effective remediation strategies for contaminated water sources .

Bioremediation

Furthermore, studies suggest that compounds like this compound can enhance microbial degradation of pollutants due to their structural similarity to natural substrates utilized by microorganisms during bioremediation processes .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of phenolic compounds similar to this compound using cellular models exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting potential applications in antioxidant therapies .

Case Study 2: Adhesive Development

Research focused on developing a catechol-based adhesive demonstrated that incorporating thiophene derivatives significantly improved adhesion strength and moisture resistance compared to conventional adhesives. This advancement suggests practical applications in medical device manufacturing and tissue engineering .

作用机制

相似化合物的比较

类似化合物

独特性

4-[5-(3-羟基苯基)-2-噻吩基)-2-甲基]苯酚由于其噻吩基和羟基苯基的组合而具有独特性,这赋予了其独特的化学和生物学特性

生物活性

4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol, also known as a phenolic compound, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties, supported by various studies and data.

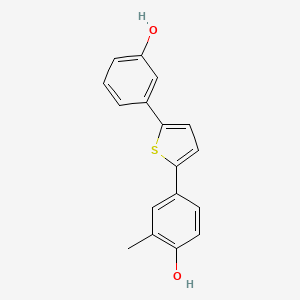

Chemical Structure and Properties

The compound features a complex structure characterized by a thiophene ring and hydroxyl groups, which contribute to its reactivity and biological activity. Its molecular formula is C17H14O2S, with the following structural representation:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group enhances its capacity for hydrogen bonding and radical scavenging, which is crucial in mitigating oxidative stress and inflammation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thus protecting cells from oxidative damage. A study utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assay reported an IC50 value indicating effective radical scavenging activity.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

| FRAP | 20 |

These values suggest that the compound's antioxidant capacity is comparable to well-known antioxidants like ascorbic acid.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results indicate that the compound possesses broad-spectrum antimicrobial activity.

Anti-inflammatory Activity

In addition to its antioxidant and antimicrobial properties, this compound has shown potential anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Study on Antioxidant Properties : A recent study evaluated the antioxidant capacity of several phenolic compounds, including this compound. The results demonstrated that it effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide.

- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of this compound against clinical isolates of bacteria. The findings confirmed its potential as a natural preservative in food systems due to its ability to inhibit bacterial growth.

- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers compared to control groups.

属性

IUPAC Name |

4-[5-(3-hydroxyphenyl)thiophen-2-yl]-2-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2S/c1-11-9-13(5-6-15(11)19)17-8-7-16(20-17)12-3-2-4-14(18)10-12/h2-10,18-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDRVGLMFQWTDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(S2)C3=CC(=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。